![molecular formula C17H17FN2O2 B4795811 N-(4-ethylphenyl)-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B4795811.png)
N-(4-ethylphenyl)-N'-(4-fluorobenzyl)ethanediamide
Overview
Description
N-(4-ethylphenyl)-N'-(4-fluorobenzyl)ethanediamide, commonly known as EFDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFDA is a member of the family of benzamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of EFDA is not yet fully understood. However, studies suggest that EFDA exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the microtubule network.
Biochemical and physiological effects:
EFDA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that EFDA can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
EFDA has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent anti-cancer activity. However, EFDA also has some limitations. It is highly toxic and requires careful handling, and its mechanism of action is not yet fully understood.
Future Directions
There are several future directions for research on EFDA. One area of interest is the development of EFDA derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of EFDA, which could lead to the development of new anti-cancer drugs. Additionally, further studies are needed to explore the potential applications of EFDA in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Scientific Research Applications
EFDA has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of EFDA is in the field of cancer research. Studies have shown that EFDA exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-12-5-9-15(10-6-12)20-17(22)16(21)19-11-13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPVWCOHYXPHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N'-(4-fluorobenzyl)ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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